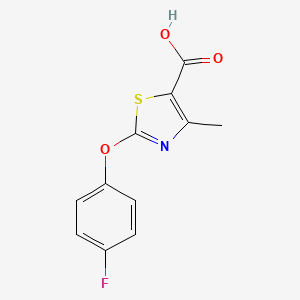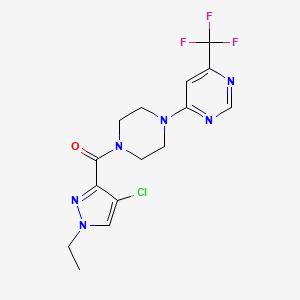![molecular formula C14H10ClN3O2S B2857247 4-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 954600-94-3](/img/structure/B2857247.png)
4-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiazolopyrimidine derivatives, which includes “4-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide”, is based on multicomponent sonochemical reactions . The reactions were carried out with equimolar amounts of the reactants in isopropyl alcohol at 20°C under ultrasonic irradiation .Molecular Structure Analysis
Thiazolopyrimidines are heterocyclic analogs of purine bases . The structure of the isolated compounds was determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis
The reactions of pyrimidine-2-thiones with α-halocarboxylates and with 3-bromopentane-2,4-dione have been studied . The position of substituents in the initial aldehyde was the crucial factor determining the reaction direction .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Synthesis Techniques and Derivatives : Research has led to the synthesis of various thiazolopyrimidine derivatives exhibiting significant biological activities. One approach involved synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines with noted anti-inflammatory and analgesic properties. These compounds demonstrated inhibition of cyclooxygenase enzymes (COX-1/COX-2) and showed potential as COX-2 selective inhibitors with notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
- Antimicrobial and Anti-inflammatory Activities : Another set of studies focused on thiazolopyrimidine derivatives, highlighting their antimicrobial and anti-inflammatory potential. Certain derivatives showed moderate anti-inflammatory activities and were comparable with standard drugs in their efficacy (Tozkoparan et al., 1999). Additionally, antimicrobial activities against various bacteria and fungi were observed in synthesized pyrimido and thiazolopyrimidine derivatives (Maddila et al., 2016).
Synthetic Routes and Chemical Properties
- Advanced Synthetic Methods : The creation of thiazolopyrimidine compounds involves advanced synthetic routes, including the alkylation and cyclo-condensation of precursor compounds to produce derivatives with diverse biological activities. These synthetic strategies allow for the exploration of structure-activity relationships and the optimization of biological properties (Janardhan et al., 2014).
- Structural Characterization and Analysis : The structural elucidation of these compounds is critical for understanding their biological functions. Techniques such as IR, NMR, and mass spectroscopy, along with X-ray crystallography, are utilized to confirm the chemical structures of synthesized thiazolopyrimidine derivatives, providing insights into their potential as biologically active molecules (Cui et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S/c1-8-11(13(20)18-6-7-21-14(18)16-8)17-12(19)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFOJEQZJIMEFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-bromo-4-methoxybenzoate](/img/structure/B2857175.png)
![methyl 2-[N-(cyanomethyl)-1-(naphthalen-1-yl)formamido]acetate](/img/structure/B2857177.png)
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B2857178.png)
![2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2857179.png)



![5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/no-structure.png)